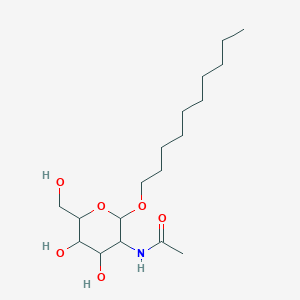
1-(Trans-4-ethylcyclohexyl)-4-iodobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Trans-4-ethylcyclohexyl)-4-iodobenzene is an organic compound characterized by the presence of an ethyl group attached to a cyclohexane ring, which is further bonded to an iodinated benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Trans-4-ethylcyclohexyl)-4-iodobenzene typically involves the iodination of 1-(Trans-4-ethylcyclohexyl)benzene. The process can be carried out using iodine and a suitable oxidizing agent under controlled conditions to ensure selective iodination at the para position of the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination reactions using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(Trans-4-ethylcyclohexyl)-4-iodobenzene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The ethyl group can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction Reactions: The benzene ring can be reduced under specific conditions to form cyclohexane derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Major Products:
Substitution: Formation of compounds like 1-(Trans-4-ethylcyclohexyl)-4-aminobenzene.
Oxidation: Formation of 1-(Trans-4-ethylcyclohexyl)-4-carboxybenzene.
Reduction: Formation of 1-(Trans-4-ethylcyclohexyl)cyclohexane.
Scientific Research Applications
1-(Trans-4-ethylcyclohexyl)-4-iodobenzene has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Trans-4-ethylcyclohexyl)-4-iodobenzene involves its interaction with molecular targets through its iodinated benzene ring and ethylcyclohexyl moiety. The compound can participate in various biochemical pathways, influencing cellular processes and molecular interactions.
Comparison with Similar Compounds
- 1-(Trans-4-ethylcyclohexyl)-4-bromobenzene
- 1-(Trans-4-ethylcyclohexyl)-4-chlorobenzene
- 1-(Trans-4-ethylcyclohexyl)-4-fluorobenzene
Comparison: 1-(Trans-4-ethylcyclohexyl)-4-iodobenzene is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its brominated, chlorinated, and fluorinated analogs. The iodine atom’s larger size and higher polarizability can influence the compound’s chemical behavior and interactions.
Properties
Molecular Formula |
C14H19I |
|---|---|
Molecular Weight |
314.20 g/mol |
IUPAC Name |
1-(4-ethylcyclohexyl)-4-iodobenzene |
InChI |
InChI=1S/C14H19I/c1-2-11-3-5-12(6-4-11)13-7-9-14(15)10-8-13/h7-12H,2-6H2,1H3 |
InChI Key |
HPXJRPSRURQYCC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC(CC1)C2=CC=C(C=C2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


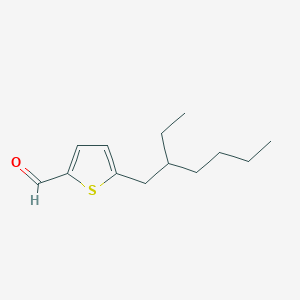


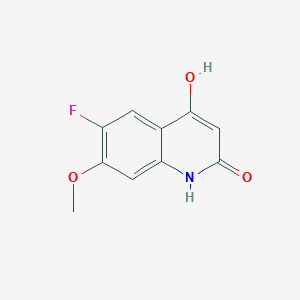
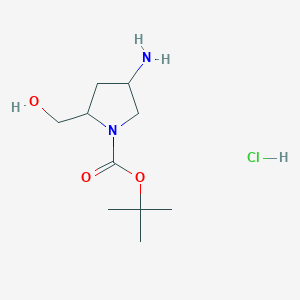

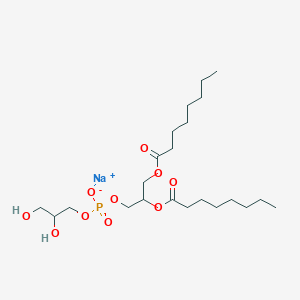




![2,4-dichloro-5,5-dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B12094448.png)
